Superior H4R Binding Affinity Relative to Other Clinical H4R Antagonists
Adriforant demonstrates a binding affinity (Ki) for the human histamine H4 receptor that is 1.9-fold higher than JNJ-7777120 and 3.5-fold higher than Toreforant. This superior potency is defined by a Ki of 2.4 nM, compared to 4.5 nM for JNJ-7777120 and 8.4 nM for Toreforant [1].
| Evidence Dimension | Binding Affinity (Ki) at human H4 receptor |
|---|---|
| Target Compound Data | 2.4 nM |
| Comparator Or Baseline | JNJ-7777120: 4.5 nM; Toreforant (JNJ-38518168): 8.4 nM |
| Quantified Difference | Adriforant Ki is 53% of JNJ-7777120's Ki (1.9-fold more potent) and 29% of Toreforant's Ki (3.5-fold more potent). |
| Conditions | In vitro radioligand displacement binding assay on human H4R expressed in mammalian cell lines (HEK-293 or SK-N-MC cells). |
Why This Matters
A lower Ki value indicates a higher binding affinity, which can translate to greater target engagement at lower concentrations, potentially reducing off-target effects and compound usage in cost-sensitive high-throughput screening campaigns.
- [1] Savall BM, et al. J Med Chem. 2014;57(6):2429-39. View Source
